molecular formula C13H11N3O2S B2708798 N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1428367-29-6

N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2708798
CAS No.: 1428367-29-6
M. Wt: 273.31
InChI Key: OFEVSRCFZFXJOY-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound that features a furan ring and a benzo[c][1,2,5]thiadiazole moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves the reaction of benzo[c][1,2,5]thiadiazole-5-carboxylic acid with 2-(furan-3-yl)ethylamine under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, along with the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dicarboxylic acid, while reduction of the nitro group in the benzo[c][1,2,5]thiadiazole moiety can yield the corresponding amine derivative .

Scientific Research Applications

N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to the combination of the furan ring and the benzo[c][1,2,5]thiadiazole moiety, which imparts distinct chemical and biological properties.

Biological Activity

N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article synthesizes available research findings, focusing on its biological activity, including anticancer properties, molecular interactions, and structure-activity relationships.

Chemical Structure and Properties

The compound possesses a complex structure characterized by the presence of a furan moiety, a benzo[c][1,2,5]thiadiazole core, and a carboxamide functional group. Its molecular formula is C17H13N3O3S2C_{17}H_{13}N_{3}O_{3}S_{2}, with a molecular weight of approximately 371.4 g/mol. The unique combination of these structural elements contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the field of medicinal chemistry. Key areas of biological activity include:

  • Anticancer Activity : Several studies have demonstrated the potential of thiadiazole derivatives in inhibiting cancer cell proliferation. For instance, derivatives with similar structural motifs have shown significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) .
  • Molecular Targeting : Molecular docking studies suggest that these compounds may interact with specific molecular targets such as the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Compounds exhibiting high affinity for VEGFR-2 have been noted to possess promising anticancer properties .

Case Studies and Research Findings

  • Antiproliferative Studies :
    • A study evaluated the antiproliferative activity of furan and thiophene-containing compounds against human epithelial cancer cell lines using the MTT assay. Compounds demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
    CompoundCell LineIC50 (µg/mL)
    Compound AMCF-712.8
    Compound BHCT-1168.1
    DoxorubicinMCF-73.13
  • Molecular Docking :
    • Molecular docking studies identified that certain derivatives bind effectively to VEGFR-2, with binding energies indicating strong interactions that could inhibit receptor activity . This suggests a mechanism by which these compounds exert their anticancer effects.
  • Structure-Activity Relationship (SAR) :
    • The incorporation of furan and thiophene rings into the benzo[c][1,2,5]thiadiazole framework has been linked to enhanced biological activity. Structural modifications can significantly influence the compound's efficacy and selectivity towards specific biological targets .

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c17-13(14-5-3-9-4-6-18-8-9)10-1-2-11-12(7-10)16-19-15-11/h1-2,4,6-8H,3,5H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEVSRCFZFXJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCCC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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